1-Acetyloxy-3-aminoadamantane
Description
1-Acetyloxy-3-aminoadamantane is an adamantane derivative featuring an acetyloxy (-OAc) group at the 1-position and an amino (-NH₂) group at the 3-position of the adamantane framework. Adamantane derivatives are renowned for their rigid, lipophilic structures, which enhance blood-brain barrier penetration, making them candidates for neurological therapeutics .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
(3-amino-1-adamantyl) acetate |
InChI |
InChI=1S/C12H19NO2/c1-8(14)15-12-5-9-2-10(6-12)4-11(13,3-9)7-12/h9-10H,2-7,13H2,1H3 |
InChI Key |
ZZSWEEPJPCTZEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC12CC3CC(C1)CC(C3)(C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Metabolic Stability: Acetylated derivatives (e.g., 1-acetylamino-3-methyladamantane) resist rapid hydrolysis better than hydroxylated or amino-substituted compounds, suggesting improved pharmacokinetics .
Reactivity : Substituent position significantly impacts reactivity. For example, 1-methoxyadamantane demonstrates slower reaction kinetics in acetylation studies compared to bridgehead-substituted analogs, highlighting steric and electronic effects .
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